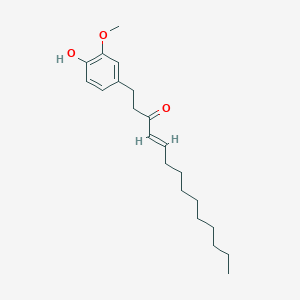

(10)-Shogaol

Description

[10]-Shogaol has been reported in Zingiber officinale with data available.

isolated from ginger; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADFGCOCHHNRHF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36752-54-2, 104186-05-2 | |

| Record name | (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [10]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Isolation of (10)-Shogaol: A Technical Guide for Research Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isolation of (10)-Shogaol for research applications. It is intended for researchers, scientists, and professionals in the field of drug development. The document details established methodologies for both the chemical synthesis of this compound, commencing from commercially available precursors, and its isolation from natural sources, specifically the rhizomes of Zingiber officinale (ginger). Quantitative data pertaining to yields, purity, and analytical parameters are systematically presented in tabular format. Furthermore, this guide elucidates the signaling pathways modulated by this compound, with a particular focus on its role in stimulating the production of key growth factors. Detailed experimental protocols and visual diagrams of workflows and signaling cascades are provided to facilitate practical implementation in a laboratory setting.

Introduction

This compound is a naturally occurring bioactive compound found in the rhizomes of ginger (Zingiber officinale). It belongs to the shogaol class of compounds, which are typically formed from the dehydration of their corresponding gingerols during drying or heat treatment of ginger.[1] Research has indicated that shogaols, including this compound, exhibit a range of promising pharmacological activities. Notably, this compound has been shown to act as an antioxidant and to promote the proliferation and migration of skin cells, suggesting its potential as a wound-healing agent.[2][3] This activity is linked to its ability to enhance the production of crucial growth factors, including Transforming Growth Factor-β (TGF-β), Platelet-Derived Growth Factor-αβ (PDGF-αβ), and Vascular Endothelial Growth Factor (VEGF).[2][3]

The therapeutic potential of this compound has spurred interest in its synthesis and isolation for further preclinical and clinical investigation. This guide aims to provide the necessary technical information for researchers to obtain high-purity this compound for their studies.

Synthesis of this compound

A viable synthetic route to this compound begins with the readily available starting material, vanillin. The overall synthesis involves a three-stage process:

-

Synthesis of Dehydrozingerone: An aldol condensation of vanillin with acetone.

-

Synthesis of (10)-Dehydrogingerone: A subsequent aldol condensation of dehydrozingerone with nonanal.

-

Reduction and Dehydration: Hydrogenation of the diketone to yield (10)-Gingerol, followed by acid-catalyzed dehydration to afford this compound.

Below is a detailed experimental protocol for this synthetic pathway.

Experimental Protocol: Synthesis of this compound

2.1.1. Stage 1: Synthesis of Dehydrozingerone

-

In a suitable reaction vessel, dissolve vanillin (1 equivalent) in acetone.

-

Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture with stirring.

-

Continue stirring at room temperature for 24-48 hours.

-

After the reaction is complete, acidify the mixture with a 10% hydrochloric acid (HCl) solution until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude dehydrozingerone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow crystalline solid.

2.1.2. Stage 2: Synthesis of (10)-Dehydrogingerone

-

Dissolve dehydrozingerone (1 equivalent) and nonanal (1.1 equivalents) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (10)-dehydrogingerone.

2.1.3. Stage 3: Synthesis of this compound

-

Reduction to (10)-Gingerol: Dissolve (10)-dehydrogingerone in a suitable solvent (e.g., ethanol or methanol) and add a hydrogenation catalyst (e.g., palladium on carbon, Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the filtrate to obtain crude (10)-Gingerol.

-

Dehydration to this compound: Dissolve the crude (10)-Gingerol in a suitable solvent (e.g., toluene or dichloromethane).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic ionic liquid).[4][5]

-

Heat the reaction mixture to reflux and monitor the dehydration by TLC.

-

Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude this compound by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: Synthetic pathway of this compound from vanillin.

Quantitative Data for Synthesis

| Step | Product | Typical Yield | Purity | Analytical Method |

| 1 | Dehydrozingerone | 70-85% | >95% | NMR, HPLC |

| 2 | (10)-Dehydrogingerone | 60-75% | >90% | NMR, HPLC |

| 3 | This compound | 80-95% (dehydration) | >98% | NMR, HPLC-MS |

Isolation of this compound from Zingiber officinale

This compound is naturally present in dried or heat-processed ginger rhizomes. The isolation process typically involves extraction followed by chromatographic purification.

Experimental Protocol: Isolation of this compound

3.1.1. Extraction

-

Obtain dried and powdered ginger rhizomes.

-

Perform extraction using one of the following methods:

-

Maceration: Soak the ginger powder in a suitable solvent (e.g., 95% ethanol) for 24-48 hours at room temperature with occasional agitation.

-

Ultrasonic-Assisted Extraction (UAE): Suspend the ginger powder in a solvent and sonicate in an ultrasonic bath for 30-60 minutes.

-

Microwave-Assisted Extraction (MAE): Irradiate a suspension of ginger powder in a solvent in a microwave extractor. Optimize power and time for maximum yield.

-

-

After extraction, filter the mixture to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

3.1.2. Purification

-

Silica Gel Column Chromatography (Initial Cleanup):

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

Combine the this compound-rich fractions and concentrate.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):

-

Prep-HPLC: Dissolve the partially purified extract in the mobile phase and inject it into a preparative HPLC system equipped with a C18 column. Use a suitable mobile phase, such as a gradient of acetonitrile and water, for elution.[1] Collect the fraction corresponding to the retention time of this compound.

-

HSCCC: Utilize a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water.[6] The crude extract is dissolved in a mixture of the two phases and introduced into the HSCCC instrument. The fractions are collected and analyzed by HPLC to identify and combine those containing pure this compound.[6]

-

-

Evaporate the solvent from the pure fractions to obtain isolated this compound.

Isolation Workflow Diagram

Caption: Isolation workflow of this compound from ginger.

Quantitative Data for Isolation

| Extraction Method | Purification Method | Yield of this compound | Purity | Analytical Method |

| Maceration (Ethanol) | Silica Gel -> Prep-HPLC | Variable | >98% | HPLC, NMR |

| UAE (Ethanol) | Silica Gel -> Prep-HPLC | Variable | >98% | HPLC, NMR |

| Maceration (Ethanol) | HSCCC | ~4 mg from 500 mg crude extract[6] | >92%[6] | HPLC |

Signaling Pathways Modulated by this compound

This compound has been demonstrated to enhance the production of TGF-β, PDGF-αβ, and VEGF in human skin cells (fibroblasts and keratinocytes).[2][3] This upregulation of growth factors is a key mechanism behind its potential wound-healing properties. The TGF-β signaling pathway, in particular, plays a crucial role in tissue repair and fibrosis through the activation of Smad proteins.

TGF-β/Smad Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (co-Smad), Smad4. This Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, and extracellular matrix (ECM) production.[7][8] this compound is believed to promote this pathway, leading to increased synthesis and secretion of growth factors and ECM components by fibroblasts.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound-induced growth factor production.

Conclusion

This technical guide provides detailed, actionable protocols for the synthesis and isolation of this compound, catering to the needs of research professionals. The synthetic route starting from vanillin offers a reliable method for obtaining this bioactive compound, while the isolation procedures from Zingiber officinale provide a means to source it from natural materials. The compiled quantitative data serves as a valuable resource for experimental planning and optimization. Furthermore, the elucidation of the TGF-β/Smad signaling pathway's involvement offers insights into the molecular mechanisms underlying the therapeutic potential of this compound. This comprehensive guide is intended to facilitate further research into the pharmacological properties and applications of this promising natural product.

References

- 1. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. daneshyari.com [daneshyari.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Smad3 signaling critically regulates fibroblast phenotype and function in healing myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-beta1-mediated fibroblast-myofibroblast terminal differentiation-the role of Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of (10)-Shogaol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a pungent constituent derived from the ginger rhizome (Zingiber officinale), has garnered significant interest within the scientific community for its diverse pharmacological activities. As a dehydrated analogue of (10)-gingerol, this compound exhibits a range of bioactive properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Bioactivity Profile of this compound

This compound demonstrates a broad spectrum of biological activities, which are summarized in the following sections. The quantitative data from various in vitro and in vivo studies are presented to facilitate a comparative analysis of its potency.

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. Its anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. The half-maximal inhibitory concentration (IC50) values for this compound against different cancer cell lines are summarized in Table 1.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H-1299 | Human Lung Cancer | Stronger than (10)-gingerol | [1][2] |

| HCT-116 | Human Colon Cancer | Stronger than (10)-gingerol | [1][2] |

| KG-1a | Leukemia | 2.99 ± 0.01 µg/mL (shogaol) | [3] |

Note: Some studies evaluate a mixture of shogaols or do not differentiate between isomers. Data presented is specific to this compound where available, or representative of shogaols' activity.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented, with evidence pointing to its ability to inhibit key inflammatory mediators and signaling pathways. A significant aspect of its anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.[4][5] this compound has been identified as a potent COX-2 inhibitor with an IC50 value of 7.5 ± 0.6 μM, while showing no inhibition of COX-1.[4] It also modulates the production of pro-inflammatory cytokines. In a dextran sodium sulfate (DSS)-induced colitis mouse model, this compound was found to be the most effective among several gingerol and shogaol derivatives in suppressing inflammation through the regulation of NF-κB signaling.[6]

Table 2: Anti-inflammatory Activity of this compound

| Assay/Model | Target/Parameter | Effect | Quantitative Data | Reference |

| COX Inhibition Assay | COX-2 | Inhibition | IC50: 7.5 ± 0.6 µM | [4] |

| DSS-induced colitis in mice | Inflammation | Reduction | Most potent among tested gingerols and shogaols | [6] |

| LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 | Inhibition | Dose-dependent reduction | [7][8] |

Antioxidant Activity

This compound exhibits notable antioxidant properties by scavenging free radicals and reducing oxidative stress. The antioxidant capacity of this compound has been evaluated using various in vitro assays, as detailed in Table 3.

Table 3: Antioxidant Activity of this compound

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging Assay | Scavenging Activity | 34.54% inhibition | [9] |

| Hydroxyl Radical Scavenging Assay | Scavenging Activity | IC50: 0.72 µM (for 6-shogaol) | [10] |

| Superoxide Radical Scavenging Assay | Scavenging Activity | IC50: 0.85 µM (for 6-shogaol) | [10] |

Neuroprotective Effects

While much of the research on the neuroprotective effects of shogaols has focused on 6-shogaol, the available evidence suggests that shogaols, in general, possess neuroprotective properties. These effects are linked to their anti-inflammatory and antioxidant activities within the central nervous system. Shogaol treatment has been shown to reduce the expression of neuroinflammatory genes in the cortex and hippocampus and improve cognitive functions in mice with neuroinflammation induced by metals and a high-fat diet.[11][12][13] Specifically, 6-shogaol has been demonstrated to inhibit microglial activation and suppress the production of pro-inflammatory mediators in the brain, suggesting a potential therapeutic role in neurodegenerative diseases.[14][15][16]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the preliminary bioactivity screening of this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical-scavenging activity of a compound.

Materials:

-

DPPH solution (0.1 mM in methanol or ethanol)

-

This compound stock solution (dissolved in methanol or ethanol)

-

Methanol or ethanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in the chosen solvent.

-

Reaction Mixture: In a 96-well plate or cuvette, add a defined volume of each this compound dilution and an equal volume of the DPPH working solution.[19] Include a control (solvent with DPPH solution) and a blank (solvent only).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[2][19]

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[20]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the concentration of this compound.

Western Blot Analysis for NF-κB and Apoptosis Pathways

Western blotting is a technique used to detect specific proteins in a sample. It is instrumental in studying the modulation of signaling pathways like NF-κB and apoptosis by this compound.

Materials:

-

Cell culture and treatment reagents (as described in the MTT assay)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: After treating cells with this compound and/or a stimulant (e.g., LPS for NF-κB activation), wash the cells with ice-cold PBS and lyse them using lysis buffer. Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin) to compare the effects of this compound treatment.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through the modulation of various cellular signaling pathways. This section provides diagrams generated using Graphviz to visualize these pathways and a typical experimental workflow for screening bioactivity.

NF-κB Signaling Pathway Inhibition by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] This pathway is a key regulator of the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Apoptosis by this compound

The anticancer effects of this compound are partly mediated by the induction of apoptosis, or programmed cell death. This process involves a cascade of events leading to the activation of caspases and the execution of cell death.

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the preliminary bioactivity screening of a natural compound like this compound.

Caption: General workflow for preliminary bioactivity screening.

Conclusion

The preliminary bioactivity screening of this compound reveals its significant potential as a multifaceted therapeutic agent. Its notable anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, supported by quantitative data and mechanistic insights into its modulation of key signaling pathways such as NF-κB and apoptosis, underscore its promise for further investigation. The detailed experimental protocols provided in this guide offer a practical framework for researchers to validate and expand upon these findings. Future studies should focus on a broader range of cancer cell lines, more in-depth in vivo models for anti-inflammatory and neuroprotective activities, and a deeper exploration of its molecular targets to fully elucidate its therapeutic potential and pave the way for its development as a novel drug candidate.

References

- 1. Increased growth inhibitory effects on human cancer cells and anti-inflammatory potency of shogaols from Zingiber officinale relative to gingerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. marinebiology.pt [marinebiology.pt]

- 3. Anticancer and cancer preventive activities of shogaol and curcumin from Zingiberaceae family plants in KG-1a leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Effects of Shogaol in Metals (Al, As and Pb) and High-fat diet-induced Neuroinflammation and Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective effects of Shogaol in metals (Al, As and Pb) and high fat diet induced neuroinflammation and behavior in mice. | Semantic Scholar [semanticscholar.org]

- 14. kinkiagri.or.jp [kinkiagri.or.jp]

- 15. khu.elsevierpure.com [khu.elsevierpure.com]

- 16. Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. mdpi.com [mdpi.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Role of (10)-Shogaol in Cellular Signaling Pathways

Abstract

This compound, a prominent bioactive compound derived from the dried rhizome of Zingiber officinale (ginger), has garnered significant scientific interest for its diverse pharmacological activities. These activities, which include anti-inflammatory, anti-cancer, and antioxidant effects, are underpinned by its ability to modulate a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its influence on cellular behavior, focusing on key pathways such as NF-κB, MAPK, and those regulating apoptosis and cell cycle progression. This document synthesizes current research findings, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of the signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound, often studied in conjunction with its structural analogs like 6-Shogaol and 8-Shogaol, demonstrates a remarkable capacity to interfere with intracellular signaling networks that are frequently dysregulated in chronic diseases.

Anti-Inflammatory Signaling: Inhibition of NF-κB and MAPK Pathways

A primary mechanism of this compound's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, triggering the expression of pro-inflammatory cytokines, enzymes, and chemokines.

-

TLR4/TRAF6 Axis Inhibition: In inflammatory models, such as those induced by lipopolysaccharides (LPS), this compound has been shown to downregulate the expression of Toll-like Receptor 4 (TLR4) and TNF Receptor-Associated Factor 6 (TRAF6).[1][2] This action is critical as the TLR4/TRAF6 complex is an upstream activator of both the NF-κB and MAPK pathways.

-

Suppression of NF-κB Translocation: By inhibiting the upstream signaling components, this compound effectively suppresses the translocation of NF-κB into the nucleus.[1][2] This prevents the transcription of target genes responsible for producing inflammatory mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Studies on DSS-induced colitis in mice have confirmed that shogaols exhibit potent anti-inflammatory effects by regulating NF-κB signaling.[3]

-

Downregulation of MAPK Signaling: The inhibition of the TLR4/TRAF6 axis also leads to the downregulation of the MAPK pathway. Specifically, this compound, often in combination with 6-Shogaol and Curcumin, significantly inhibits the phosphorylation of JNK (c-Jun N-terminal kinase) and its downstream target, c-Jun.[1] Shogaols have a broad action in suppressing proinflammatory mediators by interfering with p38 MAPK.[1]

Anti-Cancer Signaling: Induction of Apoptosis and Cell Cycle Arrest

This compound exhibits potent anti-proliferative effects against various cancer cell lines by inducing programmed cell death (apoptosis) and halting the cell cycle.[4][5]

-

Induction of Apoptosis: Shogaols can trigger the mitochondrial apoptotic pathway.[4] At pro-apoptotic concentrations, this compound has been found to induce abnormal mitotic cell death.[6][7] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[8]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, preventing cancer cells from proliferating. It has been shown to cause G2/M phase arrest, a critical checkpoint in the cell division process.[6][7] This arrest is associated with the aggregation of tubulin, a key component of the mitotic spindle.[6][7]

Cytoprotective Signaling: Modulation of the Nrf2 Pathway

The Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. While some studies show that shogaols can synergistically increase Nrf2 activity, the primary anti-inflammatory mechanism appears to be independent of this induction.[1][2] This suggests that while this compound may contribute to cellular protection against oxidative stress, its potent anti-inflammatory effects are more directly linked to the inhibition of NF-κB and MAPK signaling.

Quantitative Data Summary

The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Inhibitory Concentration (IC50) of Shogaols in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| This compound | H-1299 | Human Lung Cancer | Stronger than (10)-Gingerol | [5][9] |

| This compound | HCT-116 | Human Colon Cancer | Stronger than (10)-Gingerol | [5][9] |

| Shogaol (unspecified) | KG-1a | Leukemia | 2.99 µg/mL | [10] |

| (6)-Shogaol | H-1299 | Human Lung Cancer | ~8 | [5][9] |

| (6)-Shogaol | HCT-116 | Human Colon Cancer | More potent than in H-1299 | [5] |

| (6)-Shogaol | PC-12 | Rat Pheochromocytoma | 12.14 µg/mL (43.91 µM) | [11] |

Table 2: Effects of this compound on Skin Cell Proliferation and Migration

| Cell Type | Concentration | Effect on Cell Viability (% of Control) | Effect on Cell Migration (% of Control) | Reference |

| Keratinocytes | 2 µM | 180.25% | 236.0% (at 24h) | [6][12] |

| Keratinocytes | 10 µM | No significant difference | 250.44% (at 24h) | [6][12] |

| Fibroblasts | 2 µM | 138.01% | 246.06% (at 24h) | [6][12] |

| Fibroblasts | 10 µM | No significant difference | Not specified | [6][12] |

Table 3: Effects of this compound on Growth Factor Production in Skin Cells

| Cell Type | Growth Factor | Concentration | Increase in Production (% of Control) | Reference |

| Keratinocytes | PDGF-αβ | 2 µM | 225.9% | [7][12] |

| Keratinocytes | PDGF-αβ | 10 µM | 195.9% | [7][12] |

| Keratinocytes | VEGF | 2 µM | 129.8% | [7][12] |

| Fibroblasts | PDGF-αβ | 2 µM | 212.8% | [7][12] |

| Fibroblasts | VEGF | 2 µM | 108.8% | [7][12] |

Detailed Experimental Protocols

The findings described in this guide are based on a range of standard and advanced molecular and cell biology techniques.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., keratinocytes, fibroblasts, or cancer cells) in a 96-well plate at a density of 2 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for attachment.[6][13][14]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 2 µM to 100 µM) or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6][15]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14][15]

-

Solubilization: Remove the supernatant and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14][15]

-

Measurement: Read the absorbance at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insights into the expression levels of signaling pathway components.

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-JNK, NF-κB p65), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to measure the concentration of soluble proteins, such as cytokines (e.g., TNF-α, IL-6), in cell culture supernatants or serum.

-

Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Addition: Add samples (e.g., cell culture media) and standards to the wells.

-

Detection Antibody: Add a biotinylated detection antibody.

-

Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-HRP).

-

Substrate Addition: Add a colorimetric substrate, which is converted by the enzyme to produce a colored product.

-

Measurement: Stop the reaction and measure the absorbance. The concentration is determined by comparison to a standard curve.[3]

Conclusion and Future Directions

This compound is a potent natural compound that exerts significant biological effects by modulating key cellular signaling pathways. Its ability to concurrently inhibit pro-inflammatory NF-κB and MAPK signaling while inducing pro-apoptotic and cell cycle arrest pathways in cancer cells highlights its therapeutic potential. The quantitative data demonstrate its efficacy at micromolar concentrations. For drug development professionals, this compound represents a promising lead compound. Future research should focus on its in vivo efficacy, bioavailability, safety profile, and the potential for synergistic combinations with existing therapeutic agents to enhance clinical outcomes in inflammatory diseases and oncology.

References

- 1. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10-Shogaol, an Antioxidant from Zingiber officinale for Skin Cell Proliferation and Migration Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Induction of Apoptosis by [8]-shogaol via Reactive Oxygen Species Generation, Glutathione Depletion and Caspase Activation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased growth inhibitory effects on human cancer cells and anti-inflammatory potency of shogaols from Zingiber officinale relative to gingerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer and cancer preventive activities of shogaol and curcumin from Zingiberaceae family plants in KG-1a leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-shogaol, a neuroactive compound of ginger (jahe gajah) induced neuritogenic activity via NGF responsive pathways in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 6-Shogaol-Rich Extract from Ginger Up-Regulates the Antioxidant Defense Systems in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6‐Shogaol induces apoptosis in acute lymphoblastic leukaemia cells by targeting p53 signalling pathway and generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation of (10)-Shogaol: A Technical Guide

(10)-Shogaol, a prominent bioactive compound found in dried ginger (Zingiber officinale), is recognized for its potent anti-inflammatory, antioxidant, and neuroprotective properties. As a dehydrated derivative of (10)-gingerol, its formation and stability are critically influenced by thermal processing. This technical guide provides an in-depth analysis of the thermal stability of this compound, its degradation products, and the methodologies employed for their characterization.

Thermal Stability of this compound

The thermal stability of this compound is a crucial parameter in the processing and formulation of ginger-based products. Elevated temperatures promote the conversion of (10)-gingerol to this compound; however, excessive heat can lead to the degradation of this compound itself.

Studies on the thermal processing of ginger have shown that the concentration of this compound, along with its counterparts (6)-shogaol and (8)-shogaol, increases with heat treatment up to a certain point. For instance, during hot air drying of ginger, the formation of this compound is significantly enhanced at temperatures around 150°C. However, at temperatures of 180°C and above, a marked decrease in the concentration of this compound is observed, indicating its thermal degradation.[1] This degradation is often attributed to polymerization reactions at these high temperatures.[1]

In aqueous solutions, the stability of shogaols, including this compound, is also dependent on pH. While specific kinetic studies on the thermal degradation of isolated this compound are limited, research on[2]-shogaol has shown that its degradation is influenced by both temperature and pH, with greater stability observed at neutral to slightly acidic pH.[3][4]

Degradation Products of this compound

The primary degradation pathways for shogaols under thermal stress are believed to involve polymerization and hydration.

Polymerization Products

At high temperatures (e.g., 180°C), shogaols can undergo polymerization, leading to a decrease in their detectable concentrations.[1] The exact structures of these polymers are not well-characterized in the existing literature.

Hydration to Paradols

A significant degradation pathway for shogaols at elevated temperatures in the presence of water is hydration of the α,β-unsaturated ketone moiety to form the corresponding paradols. Specifically, this compound is expected to hydrate to form (10)-Paradol. This reaction has been observed to occur at temperatures above 130°C in subcritical water extraction experiments.[5][6]

Data Presentation

Table 1: Concentration of this compound under Different Drying Conditions

| Drying Method | Temperature (°C) | Time (h) | This compound Content (mg/g DW) | Reference |

| Open Sun Drying | ~35 | - | 0.12 ± 0.01 | [1] |

| Solar Tunnel Drying | ~55 | - | 0.21 ± 0.02 | [1] |

| Hot Air Drying | 120 | 6 | 0.35 ± 0.04 | [1] |

| Hot Air Drying | 150 | 6 | 0.58 ± 0.06 | [1] |

| Hot Air Drying | 180 | 6 | 0.25 ± 0.03 | [1] |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of this compound involves reverse-phase HPLC with UV or mass spectrometric detection.

-

Instrumentation: HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a UV detector, and a data acquisition system.

-

Mobile Phase: A gradient elution is typically used, with a mixture of water (often with a small percentage of formic acid to improve peak shape) and acetonitrile.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at 282 nm.

-

Sample Preparation: Ginger extracts are prepared by solvent extraction (e.g., with methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound.

Identification of Degradation Products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the structural elucidation of degradation products.

-

Instrumentation: An HPLC system coupled to a mass spectrometer with a tandem mass analyzer (e.g., quadrupole time-of-flight or triple quadrupole).

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for shogaols and their derivatives.

-

Chromatography: The same chromatographic conditions as for HPLC-UV can generally be applied.

-

Mass Analysis:

-

Full Scan MS: To determine the molecular weights of the parent compounds and their degradation products.

-

Product Ion Scan (MS/MS): To obtain fragmentation patterns of the ions of interest. For this compound, characteristic fragmentation includes the neutral loss of a benzyl group.

-

-

Data Analysis: The mass spectra of the degradation products are analyzed to propose their chemical structures. Comparison with the fragmentation pattern of the parent compound and known degradation products (like paradols) aids in identification.

Visualizations

Caption: Experimental workflow for the analysis of this compound and its degradation products.

Caption: Proposed thermal degradation pathways of this compound.

Caption: Signaling pathways modulated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diffusivity Coefficient of Shogaol Degradation into Paradol in the Reactive Extraction of Ginger Dregs through Subcritical Water [ijtech.eng.ui.ac.id]

- 6. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Note: Quantification of (10)-Shogaol in Plant Extracts by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of (10)-Shogaol in plant extracts, particularly from Zingiber officinale (ginger). This compound is a significant bioactive compound known for its various pharmacological activities. This protocol provides a reliable and reproducible methodology for extraction, separation, and quantification, essential for quality control, standardization of herbal products, and pharmacological research.

Principle

This method employs reverse-phase HPLC to separate this compound from other components in a plant extract matrix. The separation is achieved on a C18 analytical column using a gradient elution mobile phase composed of aqueous formic acid and acetonitrile.[1] Quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength, typically around 282 nm, and comparing the peak area to that of a certified reference standard.[1][2] The concentration of this compound in the sample is determined using a calibration curve generated from a series of known standard concentrations.

Apparatus and Materials

-

Apparatus:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[3][4]

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator (optional)

-

Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)[5]

-

Volumetric flasks and pipettes

-

HPLC vials

-

-

Chemicals and Reagents:

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.[1] This can be sonicated briefly to ensure complete dissolution.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with acetonitrile to prepare a series of working standards. A typical concentration range for the calibration curve is 0.5 - 50 µg/mL.[1][7][8]

-

Storage: Store all standard solutions at -20°C in amber vials to protect from light and prevent degradation.

Preparation of Plant Extract Sample

-

Drying and Grinding: Dry the plant material (e.g., ginger rhizomes) at room temperature in a shaded, well-ventilated area and grind it into a fine powder (to pass through a 250 µm sieve).[5]

-

Extraction: Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol.[5][6]

-

Sonication: Sonicate the mixture for 30-60 minutes at room temperature to facilitate the extraction of this compound.[5][6]

-

Centrifugation: Centrifuge the resulting slurry at 3,200 g for 10 minutes to pellet the solid material.[9]

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1][5]

-

Dilution: If the concentration of this compound is expected to be high, dilute the filtered extract with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

HPLC-UV Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

| Parameter | Condition |

| Instrument | Agilent 1260 HPLC system or equivalent[1] |

| Column | ODS Genesis C18 (250 × 4.6 mm, 5 µm) or equivalent[1] |

| Mobile Phase A | 10 mM Aqueous Formic Acid[1] |

| Mobile Phase B | Acetonitrile[1] |

| Elution Method | Gradient Elution[1] |

| Gradient Program | 0-5 min, 60% B; 5-15 min, 60-80% B; 15-25 min, 80-90% B; 25-30 min, 90% B; 30-35 min, 90-60% B; 35-38 min, 60% B[1] |

| Flow Rate | 1.0 mL/min[1][3] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 25 °C[1][2] |

| Detection Wavelength | 282 nm[1] |

| Run Time | 38 minutes[1][2] |

Method Validation

The analytical method should be validated according to ICH guidelines. The table below presents typical validation parameters derived from established methods for shogaols.[7][8][10]

| Validation Parameter | Specification | Typical Value |

| Linearity (r²) | ≥ 0.999 | 0.9997[7][8] |

| Linear Range | Appropriate for expected sample concentrations | 0.5 - 10.0 µg/mL[7][8] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.18 - 0.80 µg/mL[1] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.54 - 2.42 µg/mL[1] |

| Precision (%RSD) | Intra-day & Inter-day < 2% | < 2%[7][8] |

| Accuracy (% Recovery) | 98 - 102% | 99.5 - 100.5%[10] |

Quantification of this compound

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a calibration curve of peak area versus concentration (µg/mL).

-

Sample Analysis: Inject the prepared plant extract sample solution.

-

Calculation: Determine the concentration of this compound in the sample extract (C_extract) using the linear regression equation from the calibration curve (y = mx + c), where 'y' is the peak area of this compound in the sample chromatogram.

-

Concentration in solid plant material (mg/g) = (C_extract × V × D) / W

-

C_extract: Concentration from calibration curve (µg/mL)

-

V: Volume of extraction solvent (mL)

-

D: Dilution factor (if any)

-

W: Weight of the initial plant material (mg)

-

-

Data Presentation

Example Quantification Results

The following table shows representative data for the quantification of shogaols in a supercritical CO2 extract of Zingiber officinale var. rubrum.[1]

| Analyte | Retention Time (tR, min) | Concentration in Extract (µg/mL) |

| 6-Shogaol | ~22.5 | 48.39 ± 2.97 |

| 8-Shogaol | ~28.0 | 13.27 ± 0.93 |

| This compound | ~34.5 | 11.03 ± 0.28 |

Visualization of Experimental Workflow

The diagram below illustrates the complete workflow for the quantification of this compound in plant extracts.

Caption: Workflow for this compound Quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatographic determination of 6-, 8-, 10-gingerol, and 6-shogaol in ginger (Zingiber officinale) as the raw herb and dried aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Therapeutic Potential of (10)-Shogaol: In Vivo Animal Models and Experimental Protocols

(10)-Shogaol, a bioactive compound derived from ginger, has demonstrated significant promise in preclinical studies for its anti-inflammatory, anti-cancer, and metabolic regulatory properties. Its enhanced potency compared to other ginger-derived compounds, such as 6-shogaol, makes it a compelling candidate for therapeutic development. This document provides detailed application notes and protocols for establishing in vivo animal models to investigate the therapeutic potential of this compound across various disease areas.

While in vivo research specifically focused on this compound is still emerging, the extensive studies on the closely related 6-shogaol provide a robust framework for designing and implementing animal models. The protocols outlined below are adapted from established methodologies for shogaols and other ginger compounds, with considerations for the potentially higher potency of this compound.

I. Anti-Cancer Potential

This compound has shown superior growth inhibitory effects on various cancer cell lines compared to other gingerols and shogaols.[1][2] In vivo studies are crucial to validate these in vitro findings and to evaluate the systemic anti-tumor effects of this compound.

Application Note:

A xenograft mouse model is the gold standard for assessing the in vivo efficacy of anti-cancer compounds. This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. Treatment with this compound is initiated once tumors are established, and key endpoints include tumor growth inhibition, apoptosis induction, and analysis of relevant signaling pathways. Given that shogaols have demonstrated greater potency than gingerols, it is plausible that this compound may exhibit stronger in vivo anti-tumor effects.[1]

Experimental Protocol: Xenograft Mouse Model of Lung Cancer

1. Cell Culture:

-

Culture H-1299 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

-

Use 6-8 week old female athymic nude mice (nu/nu).

-

Acclimatize the animals for one week prior to the experiment.

3. Tumor Implantation:

-

Harvest H-1299 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

4. Treatment Protocol:

-

Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

-

Prepare this compound in a vehicle of corn oil or DMSO/saline.

-

Administer this compound intraperitoneally (i.p.) or by oral gavage at doses ranging from 5-20 mg/kg body weight, daily or three times per week. The optimal dose should be determined in a preliminary dose-escalation study.

-

The control group receives the vehicle only.

5. Data Collection and Analysis:

-

Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

-

Monitor body weight and general health of the mice throughout the study.

-

At the end of the study (e.g., 3-4 weeks), euthanize the mice and excise the tumors.

-

A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and the remainder snap-frozen for western blot or PCR analysis of key signaling proteins (e.g., Akt, mTOR, NF-κB).

Quantitative Data from In Vitro Cancer Studies:

| Cell Line | Compound | IC50 (µM) | Reference |

| H-1299 (Lung Cancer) | This compound | ~15 | [1] |

| H-1299 (Lung Cancer) | (6)-Shogaol | ~8 | [1] |

| HCT-116 (Colon Cancer) | This compound | ~20 | [2] |

| HCT-116 (Colon Cancer) | (6)-Shogaol | ~24 | [2] |

II. Neuroinflammation and Neuroprotection

Shogaols have demonstrated potent anti-neuroinflammatory effects by inhibiting microglial activation and the production of pro-inflammatory mediators.[3][4] These properties suggest a therapeutic potential for neurodegenerative diseases.

Application Note:

The lipopolysaccharide (LPS)-induced neuroinflammation model in mice is a widely used and reproducible model to study the effects of anti-inflammatory compounds on the central nervous system. This model mimics the acute inflammatory response seen in various neurological disorders.

Experimental Protocol: LPS-Induced Neuroinflammation Mouse Model

1. Animal Model:

-

Use 8-10 week old male C57BL/6 mice.

-

Acclimatize the animals for one week.

2. Treatment Protocol:

-

Randomize mice into control and treatment groups.

-

Administer this compound (5-20 mg/kg, i.p. or oral gavage) or vehicle one hour prior to LPS injection.

3. Induction of Neuroinflammation:

-

Inject LPS (0.5 mg/kg, i.p.) to induce a systemic inflammatory response leading to neuroinflammation.

-

The control group receives a saline injection.

4. Data Collection and Analysis:

-

At 24 hours post-LPS injection, euthanize the mice and collect brain tissue.

-

Isolate the hippocampus and cortex.

-

Analyze the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.

-

Perform immunohistochemical staining for microglial (Iba1) and astrocyte (GFAP) activation markers.

-

Western blot analysis can be used to assess the phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.

Visualization of Experimental Workflow

Caption: Workflow for the LPS-induced neuroinflammation mouse model.

III. Metabolic Disease

Shogaols have been shown to improve glucose utilization and reduce lipid accumulation in vitro, suggesting a potential role in managing metabolic disorders like type 2 diabetes.[5]

Application Note:

A high-fat diet (HFD)-induced obesity and insulin resistance model in mice is a relevant model to study the effects of this compound on metabolic parameters. This model mimics the key features of metabolic syndrome in humans.

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

1. Animal Model:

-

Use 4-5 week old male C57BL/6J mice.

2. Diet and Treatment:

-

Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.

-

After the induction period, randomize the HFD-fed mice into treatment and vehicle groups.

-

Administer this compound (10-30 mg/kg, oral gavage) or vehicle daily for 4-6 weeks.

3. Data Collection and Analysis:

-

Monitor body weight and food intake weekly.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.

-

At the end of the study, collect blood for analysis of fasting glucose, insulin, and lipid profiles (cholesterol, triglycerides).

-

Collect and weigh epididymal white adipose tissue (eWAT) and liver.

-

Analyze gene expression of inflammatory and metabolic markers in adipose tissue and liver via qPCR.

Signaling Pathways Modulated by Shogaols

Shogaols exert their therapeutic effects by modulating several key signaling pathways involved in inflammation, cell survival, and metabolism.

Caption: Inhibition of pro-inflammatory signaling by this compound.

Caption: Modulation of cancer cell survival pathways by this compound.

Caption: Activation of AMPK signaling by this compound in metabolic regulation.

Conclusion

The available evidence strongly supports the therapeutic potential of this compound in oncology, neuroinflammation, and metabolic diseases. The provided protocols offer a foundation for researchers to design and execute robust in vivo studies to further elucidate its mechanisms of action and evaluate its efficacy. Future research should focus on head-to-head comparisons with other shogaols and established therapeutics to fully characterize the promising profile of this compound.

References

- 1. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice [mdpi.com]

Application of (10)-Shogaol in Cancer Cell Line Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(10)-Shogaol, a bioactive compound derived from ginger, has demonstrated significant potential in cancer cell line research. This document provides detailed application notes and protocols for investigating the anticancer effects of this compound, including its impact on cell viability, apoptosis, cell cycle, and key signaling pathways.

This compound, along with other shogaols like (6)-Shogaol and (8)-Shogaol, has shown more potent growth inhibitory effects on various cancer cell lines compared to their gingerol precursors.[1][2] These compounds induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the reported IC50 values of shogaols in different cancer cell lines, providing a basis for selecting appropriate concentrations for in vitro studies.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (6)-Shogaol | H-1299 (Human Lung Cancer) | ~8 | [2] |

| HCT-116 (Human Colon Cancer) | >8 | [1] | |

| KG-1a (Leukemic Stem Cells) | 2.99 ± 0.01 (µg/mL) | [3] | |

| SW480 (Colon Adenocarcinoma) | ~20 | ||

| SW620 (Colon Adenocarcinoma) | ~20 | [4] | |

| (6)-Gingerol | H-1299 (Human Lung Cancer) | ~150 | [1][2] |

| This compound | H-1299 (Human Lung Cancer) | Potent Growth Inhibition | [1] |

| HCT-116 (Human Colon Cancer) | Potent Growth Inhibition | [1] | |

| HL-60 (Human Leukemia) | Significant Growth Inhibition | [1] |

Note: The inhibitory effects of shogaols on H-1299 human lung cancer cells were found to be in the order of[5]-shogaol >[6]-shogaol >[4]-shogaol.[1]

Key Signaling Pathways Modulated by Shogaols

Shogaols have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The Akt/mTOR pathway is a key target.

Figure 1: Simplified diagram of this compound's inhibitory effect on the Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound on cancer cell lines.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Dissolve the this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Figure 2: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Figure 3: Experimental workflow for apoptosis detection by flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time.

-

Harvest the cells by trypsinization. Collect the supernatant as well, as it may contain apoptotic floating cells.

-

Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Western Blot Analysis for Akt/mTOR Pathway

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the Akt/mTOR signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as described in previous protocols.

-

Lyse the cells with RIPA buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

These detailed protocols provide a framework for investigating the anticancer properties of this compound in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The provided quantitative data and pathway information will aid in the design and interpretation of these experiments.

References

- 1. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased growth inhibitory effects on human cancer cells and anti-inflammatory potency of shogaols from Zingiber officinale relative to gingerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer and cancer preventive activities of shogaol and curcumin from Zingiberaceae family plants in KG-1a leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10-Shogaol, an antioxidant from Zingiber officinale for skin cell proliferation and migration enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Assessing the Neuroprotective Effects of (10)-Shogaol

Application Notes for Researchers, Scientists, and Drug Development Professionals

(10)-Shogaol, a bioactive compound found in the rhizome of Zingiber officinale (ginger), has emerged as a promising candidate for neuroprotective therapies. This document provides a comprehensive set of protocols for evaluating the neuroprotective efficacy of this compound, detailing both in vitro and in vivo methodologies. These guidelines are intended for researchers in neuroscience, pharmacology, and drug development to standardize the assessment of this compound and facilitate the comparison of data across different studies.

The neuroprotective effects of shogaol compounds are primarily attributed to their potent anti-inflammatory and antioxidant properties. While much of the existing research has focused on its analogue, 6-shogaol, studies have indicated that this compound also possesses significant anti-neuroinflammatory capabilities. It has been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in activated microglia.[1] The underlying mechanism for this action is believed to involve the blockage of NF-κB activation.[1]

This protocol outlines a multi-tiered approach to validating the neuroprotective potential of this compound, beginning with cell-based assays to elucidate its mechanism of action and progressing to animal models to assess its efficacy in a complex biological system.

Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Neurotoxic Insult | This compound Concentration | Measured Parameter | Result | Reference |

| BV2 Microglia | Lipopolysaccharide (LPS) | 20 µM | Nitric Oxide (NO) Production | Inhibition | [1] |

| BV2 Microglia | Lipopolysaccharide (LPS) | 20 µM | IL-1β Production | Inhibition | [1] |

| BV2 Microglia | Lipopolysaccharide (LPS) | 20 µM | IL-6 Production | Inhibition | [1] |

| BV2 Microglia | Lipopolysaccharide (LPS) | 20 µM | TNF-α Production | Inhibition | [1] |

| Human Epidermal Keratinocytes | N/A (Cell Proliferation) | 2 µM | Cell Viability (MTT Assay) | ~180% increase | [2] |